molecular formula C21H23NO5S B110278 3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1) CAS No. 116817-26-6

3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1)

Cat. No. B110278
M. Wt: 401.5 g/mol
InChI Key: NGBZDOTXQWKUDT-UHFFFAOYSA-N
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Description

3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1), also known as 3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1), is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurotransmitter Uptake Inhibition

LY227942 , a compound closely related to the query, has been identified as a potent inhibitor of serotonin (5HT) and norepinephrine (NE) uptake in rat brain synaptosomes. It inhibits the uptake of these neurotransmitters with significant efficacy, suggesting a potential role as an antidepressant. The compound exhibits a pharmacological profile supportive of enhanced serotonergic and noradrenergic neurotransmission without significantly affecting muscarinic, histamine-1, adrenergic, dopamine, or serotonin receptors. This biochemical profile highlights its potential application in studying the effects of neurotransmitter uptake inhibition on depression and other mental health disorders (Wong et al., 1988).

Interaction with Polymers

Research into duloxetine hydrochloride, which shares a similar structure, has revealed its reaction with polymer degradation products in pharmaceutical formulations. This interaction leads to the formation of succinamide and phthalamide impurities. Such findings are crucial for drug formulation science, indicating how drug-polymer interactions can affect the stability and integrity of dosage forms. This knowledge helps in the optimization of pharmaceutical formulations to minimize impurity formation, ensuring drug safety and efficacy (Jansen et al., 1998).

Monoamine Concentrations and Antidepressant Effects

Duloxetine's impact on monoamine concentrations in rodents provides insight into its mechanism as an antidepressant drug candidate. It antagonizes the depletion of serotonin and norepinephrine in the brain and heart, respectively, without significant effects on monoamine oxidase activity. Such studies contribute to understanding the neurochemical pathways involved in antidepressant efficacy, guiding the development of new therapeutic agents (Fuller et al., 1994).

Synthesis and Chemical Properties

The synthesis and characterization of related compounds, exploring their chemical reactions and interactions, form a foundation for further pharmaceutical research and development. For instance, the novel synthesis routes for related thiophene and naphthalene derivatives underscore the importance of chemical synthesis in drug development, providing methods for the production of potential therapeutic agents with optimized properties (Yang Yi-hon, 2013).

Fluorescent Logic Gates and Cell Imaging

A naphthalene-thiophene hybrid molecule has been developed as a molecular AND type binary logic gate, which becomes fluorescent upon interaction with Zn2+ and OAc- ions. Such molecules have applications in molecular electronics and cell imaging, demonstrating how organic compounds can be designed for specific functions in scientific research and diagnostic applications (Karak et al., 2013).

properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZDOTXQWKUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600408
Record name Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenepropanamine, N,N-dimethyl-gamma-(1-naphthalenyloxy)-, ethanedioate(1:1)

CAS RN

116817-26-6
Record name Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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